KUL-7211

Urolithiasis Ureteral smooth muscle relaxation Spasmolytic comparison

For urolithiasis researchers requiring robust ureteral relaxation without confounding alpha- or calcium-channel blockade, KUL-7211 provides a well-characterized dual β2/β3-adrenoceptor agonist solution. • Validated ureteral selectivity: selectivity ratio 1.5 vs. 0.04 (isoproterenol) and 0.43 (terbutaline) in porcine acute obstruction model. • Superior potency: pD₂=6.60 against KCl-induced contractions vs. tamsulosin (5.90) and verapamil (5.70). • Defined selectivity: β2/β1=56.3, β3/β1=242.2, enabling species-tailored comparative studies across rabbit (β2-mediated) and canine (β3-mediated) models. Supplied with comprehensive analytical documentation.

Molecular Formula C19H23NO5
Molecular Weight 345.4 g/mol
CAS No. 220129-58-8
Cat. No. B1673868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKUL-7211
CAS220129-58-8
Synonyms2-(4-(2-((2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl)amin) ethyl)phenyloxy)acetic acid
KUL-7211
KUL7211
Molecular FormulaC19H23NO5
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O
InChIInChI=1S/C19H23NO5/c1-13(19(24)15-4-6-16(21)7-5-15)20-11-10-14-2-8-17(9-3-14)25-12-18(22)23/h2-9,13,19-21,24H,10-12H2,1H3,(H,22,23)/t13-,19-/m0/s1
InChIKeyKKXPBQQLKHBRDA-DJJJIMSYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KUL-7211: Dual β2/β3 Agonist with Ureteral Selectivity


2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid, commonly designated KUL-7211, is a synthetic small-molecule agonist that exhibits dual selectivity for β2- and β3-adrenergic receptors (β-ARs) [1]. Pharmacologically, KUL-7211 belongs to the phenylethanolamine class of β-AR modulators and has been characterized through in vitro functional assays and in vivo animal models for its capacity to relax ureteral smooth muscle [2].

β β2/β3 dual agonism pathway studies
U Ureteral smooth muscle assay fit
V In vivo ureteral relaxation models

Why KUL-7211 Cannot Be Substituted


Within the β-adrenoceptor agonist class, receptor-subtype selectivity, species-dependent pharmacology, and functional tissue selectivity vary substantially among compounds. KUL-7211 uniquely combines β2- and β3-AR agonism [1], whereas agents like solabegron are purely β3-selective [2] and others like isoproterenol are non-selective across β1/β2/β3 subtypes [3]. Furthermore, the ureteral-relaxing potency of KUL-7211 differs significantly between species, with pD2 values of 5.86 in rabbit (β2-mediated) versus 6.52 in canine (β3-mediated) ureter [1], rendering cross-compound extrapolation unreliable without species-matched validation. The differential hypotensive liabilities observed in comparative in vivo studies further preclude generic interchange.

CLASS MISMATCH Pure β3-agonists (e.g., solabegron) lack β2 activity present in KUL-7211, which may alter functional outcomes in tissues co-expressing both subtypes.
OFF-TARGET CONTEXT Non-selective β-agonists (e.g., isoproterenol) introduce confounding β1-mediated cardiac endpoints, limiting their use in ureteral selectivity studies.
SPECIES-DEPENDENT Species-dependent pharmacology (rabbit vs. canine pD2) precludes cross-compound extrapolation without model-matched validation.

KUL-7211 vs. Closest Comparators


Ureteral Relaxation vs. Standard Spasmolytics

KUL-7211 exhibits higher potency than the α1-blocker tamsulosin, the calcium-channel blocker verapamil, and the phosphodiesterase inhibitor papaverine in relaxing KCl-induced tonic contractions in isolated canine ureter [1].

Ureteral Relaxation vs. Spasmolytics
Head-to-head
KUL-7211 pD2 = 6.60
vs. Tamsulosin: pD2 = 5.90 vs. Verapamil: pD2 = 5.70 vs. Papaverine: pD2 = 4.88 Reported up to 50-fold higher potency
Supports selection for urolithiasis models where higher intrinsic ureteral relaxant potency is required.
Canine ureter, KCl-induced contraction assay.
Urolithiasis Ureteral smooth muscle relaxation Spasmolytic comparison

Ureteral Selectivity in Porcine Obstruction Model

In an anesthetized porcine model of acute unilateral ureteral obstruction, KUL-7211 reduced elevated intraureteral pressure with a significantly greater ureteral selectivity (ratio of hypotensive ED25 to ureteral-relaxant ED50) than the non-selective β-agonist isoproterenol or the β2-selective agonist terbutaline [1].

Ureteral Selectivity in Porcine Model
Head-to-head
Selectivity Ratio = 1.5
Reported higher ureteral selectivity ratio over isoproterenol (0.04) and terbutaline (0.43).
Anesthetized porcine acute obstruction model.
Ureteral obstruction Ureteral selectivity Cardiovascular safety

β2/β3 Agonism with β1 Sparing

KUL-7211 demonstrates high functional selectivity for β2- and β3-ARs over β1-ARs in rat isolated tissue assays, whereas the reference non-selective agonist isoproterenol exhibits potent β1-mediated chronotropic activity [1].

β2/β3 Agonism with β1 Sparing
Head-to-head
β2/β1 = 56.3; β3/β1 = 242.2
Reported β1-sparing profile compared to isoproterenol, reducing β1-mediated chronotropic activity in rat isolated organs.
Rat uterus, colon, and atrium functional assays.
Receptor selectivity β-adrenoceptor subtypes Off-target cardiovascular effects

β3-AR Selectivity vs. Solabegron

When compared under identical experimental conditions using CHO-K1 cells expressing human β-AR subtypes, KUL-7211 exhibits a β3-AR selectivity (versus β1-AR) of >124-fold, which is approximately 6-fold higher than that of solabegron (21.3-fold) and comparable to ritobegron (>124-fold) [1]. However, KUL-7211 retains substantial β2-AR agonist activity that solabegron lacks [2].

β3-AR Selectivity vs. Solabegron
Cross-study comparable
KUL-7211 β3/β1 > 124-fold
vs. Solabegron: 21.3-fold Reported ~6-fold higher β3/β1 selectivity
Dual β2/β3 activity differentiates it from pure β3-agonists, which may support distinct functional outcomes in co-expressing tissues.
CHO-K1 cells expressing human β-ARs, cAMP assay.
β3-adrenoceptor selectivity Comparative pharmacology Overactive bladder

KUL-7211 Validated Research Applications


Ureteral Stone Passage Promotion

Based on direct evidence of superior ureteral-relaxing potency against KCl-induced contractions (pD2 = 6.60) compared to tamsulosin (5.90) and verapamil (5.70) [1], KUL-7211 is the compound of choice for in vivo urolithiasis studies requiring robust ureteral relaxation without the confounding alpha-blockade or calcium-channel blockade inherent to comparators.

Ureteral Obstruction with Cardiovascular Safety

KUL-7211's validated ureteral selectivity (selectivity ratio 1.5 vs. 0.04 for isoproterenol and 0.43 for terbutaline) in a porcine acute obstruction model [2] makes it uniquely suitable for translational studies where minimizing hypotensive episodes is critical, such as in anesthetized surgical models or studies with continuous hemodynamic monitoring.

β2/β3 Relaxation Profiling Across Species

Given KUL-7211's species-dependent pD2 values (rabbit ureter 5.86 via β2, canine ureter 6.52 via β3) and its defined β2/β1 (56.3) and β3/β1 (242.2) selectivity ratios [3], this compound serves as a well-characterized tool for comparative studies of β-AR subtype contributions to ureteral or bladder smooth muscle tone across different preclinical species.

Dual β2/β3 Agonism in Bladder Studies

In contrast to pure β3-agonists like solabegron, KUL-7211 retains significant β2-AR activity (β2/β1 selectivity 56.3) [3]. This dual agonism is advantageous for experiments in tissues where β2- and β3-ARs are co-expressed (e.g., human ureter, detrusor) and where β2-mediated contributions to relaxation are of investigative interest, enabling a more complete activation of endogenous β-AR-mediated inhibitory pathways.

Application
Selection Property
Validation Focus
Ureteral Stone Passage Models
Intrinsic ureteral relaxant potency context
Response in KCl-induced tonic contraction models
Ureteral Obstruction Endpoint Monitoring
Ureteral selectivity ratio over non-selective agonists
Hemodynamic monitoring in acute obstruction models
β-AR Subtype Profiling Across Species
Defined β2/β1 and β3/β1 selectivity ratios
Functional β-AR response in isolated tissue assays
Dual β2/β3 Relaxation Profiling in Bladder
Dual β2/β3 activity distinct from pure β3-agonists
Comparative agonism in tissues co-expressing β2/β3-ARs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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